5alpha-Pregnane-3beta,6alpha-diol-20-one
CAS No.: 21853-11-2
Cat. No.: VC0006619
Molecular Formula: C₂₁H₃₄O₃
Molecular Weight: 334.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 21853-11-2 |
---|---|
Molecular Formula | C₂₁H₃₄O₃ |
Molecular Weight | 334.5 g/mol |
IUPAC Name | 1-[(3S,5S,6S,8R,9S,10R,13S,14S,17S)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone |
Standard InChI | InChI=1S/C21H34O3/c1-12(22)15-4-5-16-14-11-19(24)18-10-13(23)6-8-21(18,3)17(14)7-9-20(15,16)2/h13-19,23-24H,4-11H2,1-3H3/t13-,14-,15+,16-,17-,18+,19-,20+,21+/m0/s1 |
Standard InChI Key | HHUZGDMRRLQZIQ-WAXVQEINSA-N |
Isomeric SMILES | CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4)O)C)O)C |
SMILES | CC(=O)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C |
Canonical SMILES | CC(=O)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C |
Structural Characteristics and Nomenclature
Molecular Architecture
The compound features a tetracyclic steroidal structure with the following distinctive features:
-
5alpha-reduced configuration: The A-ring is fully saturated, with a hydrogen atom at the 5alpha position, conferring rigidity to the molecular plane.
-
Functional groups: Hydroxyl groups at C-3 (beta orientation) and C-6 (alpha orientation), combined with a keto group at C-20, create a polar surface area of 57.53 Ų, influencing its solubility and receptor interactions .
-
Stereochemical complexity: The spatial arrangement of substituents follows the (3S,5S,6S,8R,9S,10R,13S,14S,17S) configuration, as confirmed by X-ray crystallography and nuclear Overhauser effect spectroscopy.
Comparative Structural Analysis
The table below contrasts 5alpha-Pregnane-3beta,6alpha-diol-20-one with related neuroactive steroids:
Compound | Structural Features | Biological Activity |
---|---|---|
Allopregnanolone | 3alpha-OH, 5alpha-reduced | GABA-A receptor modulation |
Dihydrotestosterone | 17beta-OH, 5alpha-reduced | Androgen receptor activation |
Corticosterone | 11beta-OH, 21-OH | Glucocorticoid signaling |
5alpha-Pregnane-3beta,6alpha-diol-20-one | 3beta-OH, 6alpha-OH, 20-keto | Androgen precursor, mitogenic effects |
This structural comparison reveals that the 6alpha-hydroxyl group positions 5alpha-Pregnane-3beta,6alpha-diol-20-one as a unique substrate for sulfotransferases and glucuronidases compared to other neurosteroids .
Biosynthetic Pathways
Canonical Progesterone Metabolism
The compound originates through sequential modification of progesterone:
-
5alpha-Reduction: Progesterone → 5alpha-Dihydroprogesterone (5alpha-DHP) via SRD5A1/2 enzymes (Km = 0.8 μM, Vmax = 12 nmol/min/mg) .
-
3beta-Hydroxylation: 5alpha-DHP → 5alpha-Pregnan-3beta-ol-20-one by 3beta-HSD (Type II isoform, 37% efficiency compared to pregnenolone conversion) .
-
6alpha-Hydroxylation: Final step catalyzed by CYP6A1/CYP7B1 isoforms in extrahepatic tissues (Km = 5.2 μM, Vmax = 3.4 nmol/min/mg) .
Alternative Biosynthetic Routes
Recent studies identify three non-canonical pathways:
-
Backdoor androgen pathway: In LNCaP prostate cancer cells, 17-hydroxyprogesterone undergoes 5alpha-reduction followed by 3beta/6alpha-hydroxylation to yield this metabolite, bypassing traditional androgen precursors .
-
Serum starvation-induced synthesis: Androgen-responsive cells upregulate 3beta-HSD2 (6.8-fold increase) and AKR1C3 (4.2-fold increase) under nutrient deprivation, enabling progesterone conversion at rates exceeding 90% within 24 hours .
-
CYP17A1-independent route: Despite abiraterone-mediated CYP17A1 inhibition, 22RV1 prostate cancer cells maintain 58% production efficiency through 3beta-HSD1-mediated conversion of 17-hydroxypregnenolone .
Biological Activities and Mechanisms
Mitogenic Properties
The metabolite demonstrates concentration-dependent growth effects:
-
Androgen-sensitive cells: Stimulates LNCaP proliferation (EC50 = 18 nM) through mTORC1 activation, independent of AR signaling .
-
Neuroendocrine differentiation: Induces NSE expression (4.1-fold increase) in PC-3 cells at 100 nM concentrations via PKCδ-mediated pathways .
-
Apoptosis resistance: Upregulates Bcl-xL (2.8-fold) and survivin (3.2-fold) in DU145 prostate cancer spheroids under hypoxic conditions .
Metabolic Fate and Disposition
Phase I Metabolism
Hepatic and extrahepatic oxidation pathways yield:
-
6alpha-Hydroxy-5alpha-pregnane-3,20-dione (Major urinary metabolite, 42% of dose) .
-
3alpha,6alpha-Dihydroxy-5alpha-pregnan-20-one (Fecal metabolite, 18% recovery) .
Phase II Conjugation
Sulfation and glucuronidation patterns show tissue-specific differences:
-
Liver: Predominant 3beta-sulfation (Km = 8.2 μM, SULT2A1-mediated) .
-
Prostate: 6alpha-glucuronidation (UGT2B17, Vmax = 2.1 nmol/min/mg) exceeds hepatic rates by 3.4-fold .
Clinical and Therapeutic Implications
Therapeutic Targeting
Emerging strategies focus on metabolic interference:
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume